

Introduction: The Rise of the Dicyclopropyl Moiety in Medicinal Chemistry

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Compound of Interest

Compound Name: *Dicyclopropylamine*

Cat. No.: *B1602253*

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The cyclopropyl group, a three-membered carbocycle, has become an increasingly prevalent structural motif in modern drug discovery.^{[1][2]} Its unique stereochemical and electronic properties, stemming from significant ring strain and "bent" bonds with partial π -character, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.^{[3][4]} The incorporation of a cyclopropyl ring, and by extension the dicyclopropyl moiety, can lead to significant improvements in potency, metabolic stability, and receptor binding affinity, while also reducing off-target effects.^{[1][4][5]} This guide provides a comprehensive overview of the reactivity and stability of the dicyclopropyl moiety, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in its strategic application in drug design and development.

Physicochemical Properties and Stability

The defining characteristic of the cyclopropyl ring is its inherent strain energy, which dictates its stability and reactivity. While often employed to block metabolic oxidation due to the strength of its C-H bonds, understanding its behavior in various chemical environments is crucial to prevent unintended degradation.^{[3][6]}

Quantitative Stability Data

The stability of the dicyclopropyl moiety can be understood through key thermodynamic parameters. The following tables summarize critical data related to the strain and bond energies of cyclopropyl-containing structures.

Compound	Parameter	Value	Significance
Cyclopropane	Strain Energy	27.5 kcal/mol	High ring strain influences reactivity. [7]
Bicyclopropyl	Heat of Formation (ΔH_f°)	+22.95 \pm 0.90 kcal/mol (liquid)	Indicates significant stored energy due to strain.[8]
Cyclopropane	C-H Bond Dissociation Energy (BDE)	106.3 \pm 0.25 kcal/mol	Stronger than typical alkane C-H bonds, contributing to metabolic stability.[3] [9]
Cyclopropane	C-C Bond Dissociation Energy (BDE)	~60 kcal/mol	Weaker than a typical alkane C-C bond (~84 kcal/mol), making it susceptible to ring-opening reactions.[7] [10]

Table 1: Thermodynamic Properties of Cyclopropyl and Bicyclopropyl Structures.

Property	Value	CAS Number
Molecular Formula	C7H10O	1121-37-5[11][12]
Boiling Point	160-162 °C[12][13]	
Density	~0.977 g/mL at 25 °C[12][13]	
Refractive Index (n _{20/D})	~1.467[12][13]	

Table 2: Physical Properties of Dicyclopropyl Ketone.

Stability Under Various Conditions

- **Basic Conditions:** The cyclopropyl group is generally very stable under basic conditions. Ring-opening is uncommon unless the ring is activated by potent electron-withdrawing groups.[3]
- **Acidic Conditions:** While relatively stable, acid-catalyzed ring-opening can occur, especially with strong acids or when the cyclopropane is activated by adjacent functional groups.[3]
- **Oxidative Conditions:** A key advantage in drug design is the enhanced metabolic stability of the cyclopropyl group.[5] The C-H bonds are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][6] However, cyclopropylamines can be susceptible to oxidative cleavage.[6]
- **Thermal Conditions:** The high ring strain makes cyclopropanes prone to thermal rearrangements at elevated temperatures.[3]

Synthesis of Dicyclopropyl-Containing Molecules

The construction of the dicyclopropyl moiety can be achieved through various synthetic strategies. Key methods include the Simmons-Smith reaction for cyclopropanation of alkenes and specific routes for synthesizing intermediates like dicyclopropyl ketone.

Experimental Protocol: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a stereospecific method for forming cyclopropane rings from alkenes using an organozinc carbenoid.[14][15][16]

Objective: To synthesize a cyclopropane ring on an alkene substrate.

Materials:

- Alkene (1.0 eq)
- Anhydrous Dichloromethane (DCM) or Diethyl Ether
- Zinc-Copper couple (Zn(Cu))
- Diiodomethane (CH_2I_2) (2.0 eq) or Dibromiodomethane (CHBr_2I) (1.5 - 2.5 eq)[15]

- Diethylzinc (Et_2Zn) (2.0 eq) (Furukawa Modification)[16]
- Trifluoroacetic acid (2.0 eq) (Furukawa Modification)[14]
- Nitrogen atmosphere
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Ammonium Chloride (NH_4Cl) solution

Procedure (Furukawa-Modified):[14]

- Under a nitrogen atmosphere, dissolve Et_2Zn (2.0 eq) in CH_2Cl_2 and cool to 0 °C.
- Slowly add a solution of trifluoroacetic acid (2.0 eq) in CH_2Cl_2 . Stir the resulting white slurry at room temperature for 2 hours.
- Cool the mixture to -10 °C and add a solution of CH_2I_2 (2.0 eq) in CH_2Cl_2 dropwise.
- Stir at -10 °C until the solution becomes clear.
- Add a solution of the alkene (1.0 eq) in CH_2Cl_2 at -10 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by pouring it into a solution of NaHCO_3 and Na_2EDTA , followed by the addition of NH_4Cl solution.
- Separate the organic layer and extract the aqueous layer with CH_2Cl_2 .
- Combine the organic phases, concentrate, and purify the residue via flash column chromatography.

Simmons-Smith Reaction Mechanism

Experimental Protocol: Synthesis of Dicyclopropyl Ketone

Dicyclopropyl ketone is a valuable building block. One common synthesis involves the intramolecular cyclization of 1,7-dichloro-4-heptanone.^{[13][17]}

Objective: To synthesize dicyclopropyl ketone.

Materials:

- 1,7-dichloro-4-heptanone (0.9 mole)
- 20% Sodium Hydroxide (NaOH) solution (600 mL)
- Potassium Carbonate (K_2CO_3)
- Diethyl ether
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Potassium Carbonate for drying

Procedure:^[17]

- In a three-necked flask equipped with a reflux condenser and a stirrer, add 1,7-dichloro-4-heptanone and the 20% NaOH solution.
- Reflux the mixture with vigorous stirring for 30 minutes.
- Steam distill the mixture until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.
- Saturate the collected distillate with potassium carbonate.
- Separate the upper organic layer.
- Extract the aqueous layer once with diethyl ether.
- Combine the organic layer and the ether extract, then dry over anhydrous potassium carbonate.^[17]
- Remove the ether via distillation.

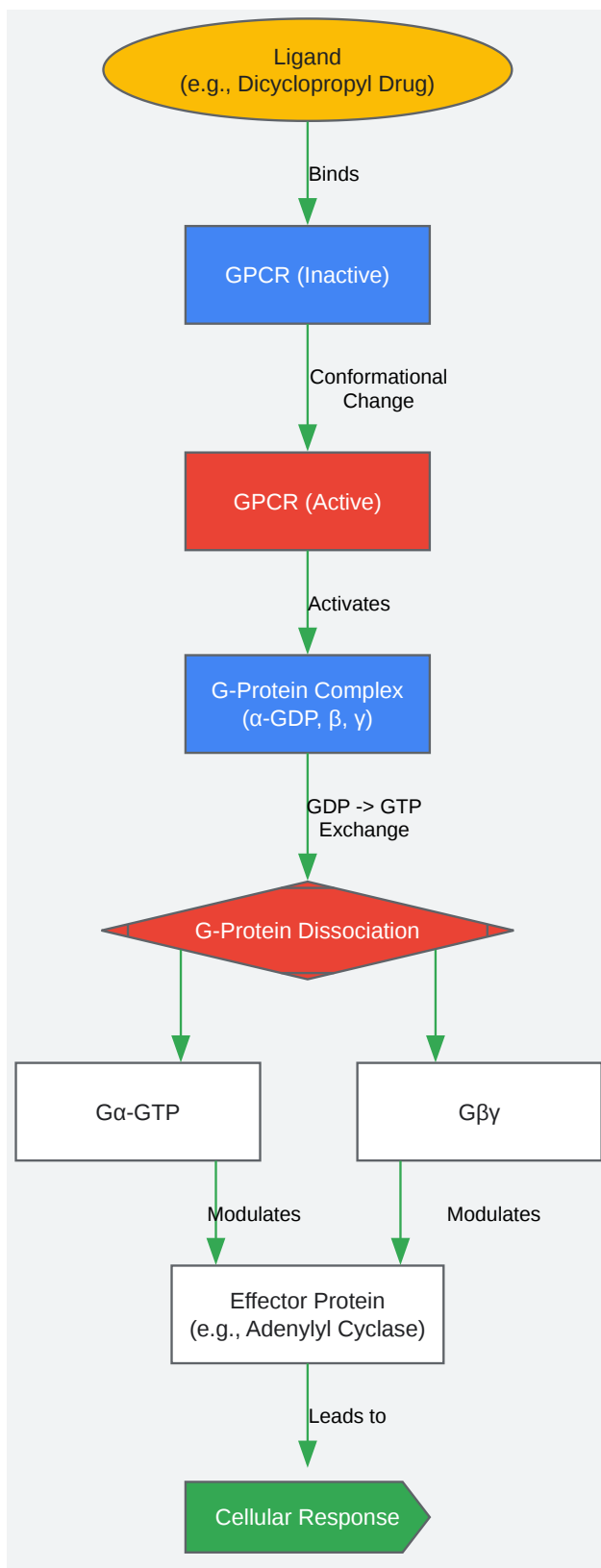
- Distill the remaining product under reduced pressure to yield pure dicyclopropyl ketone (b.p. 69°C at 20 mm Hg).[17]

Applications in Drug Development and Signaling Pathways

The dicyclopropyl moiety is used to enhance drug properties, often acting as a rigid scaffold or a bioisosteric replacement for gem-dimethyl groups or phenyl rings.[5][18] These modifications can lock a molecule into its bioactive conformation, increasing potency and selectivity.[5] Many drugs containing this moiety target key signaling pathways, such as those mediated by G-Protein Coupled Receptors (GPCRs).

Representative Signaling Pathway: GPCR Activation

GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes and are common drug targets.[19][20] The binding of a ligand (e.g., a drug containing a dicyclopropyl moiety) initiates a signaling cascade.



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Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway

Experimental Workflow: Metabolic Stability

Assessment

Determining the metabolic stability of a compound is a critical step in drug development. The following protocol describes a standard in vitro assay using human liver microsomes (HLM).[3]

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a dicyclopropyl-containing compound and calculate its in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).[21][22]

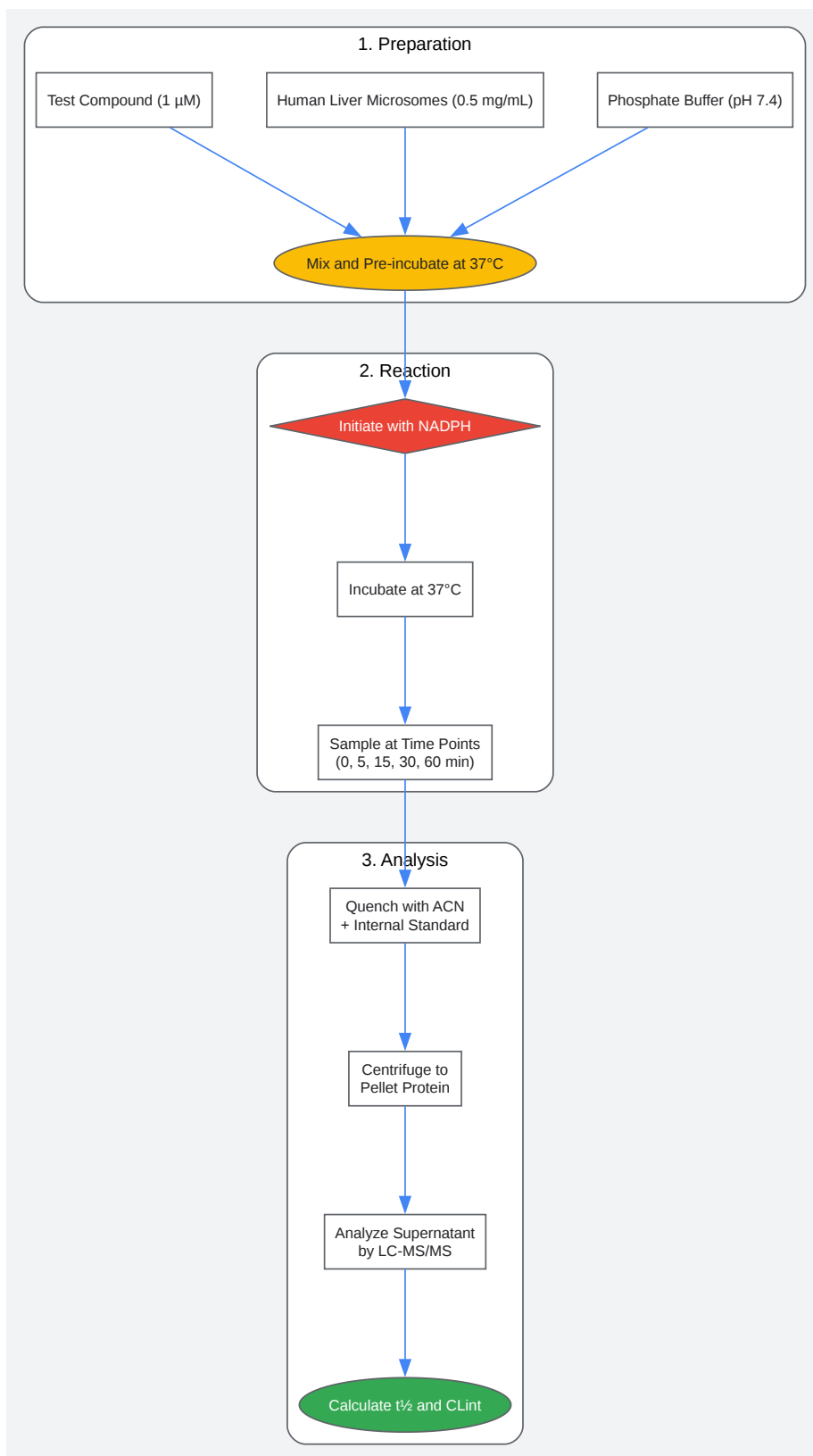
Materials:

- Test compound (e.g., 10 mM stock in DMSO)
- Pooled human liver microsomes (HLM)
- Phosphate buffer (pH 7.4)
- NADPH regenerating solution (Cofactor)
- Acetonitrile (ACN) with internal standard (for quenching)
- Control compounds (e.g., high and low clearance)
- Incubator (37 °C)
- Centrifuge
- LC-MS/MS system

Procedure:

- Preparation: Prepare a reaction mixture containing phosphate buffer, the test compound (final concentration 1 μ M), and HLM (0.5 mg/mL).
- Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

- Initiation: Initiate the metabolic reaction by adding pre-warmed NADPH regenerating solution. This is the T_0 time point.
- Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).[\[23\]](#)
[\[24\]](#)
- Quenching: Immediately quench the reaction for each time point by adding cold acetonitrile containing an internal standard.
- Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
- Analysis: Transfer the supernatant to a new plate or vials for analysis.
- Quantification: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
- Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line determines the elimination rate constant, from which the half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) are calculated.[\[21\]](#)



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Workflow for In Vitro Metabolic Stability Assay

Conclusion

The dicyclopropyl moiety represents a versatile and powerful tool in the arsenal of medicinal chemists. Its unique combination of conformational rigidity and enhanced metabolic stability allows for the strategic optimization of drug candidates.^[5] A thorough understanding of its inherent reactivity, driven by ring strain, is essential for its successful application. By leveraging the synthetic protocols and evaluation workflows detailed in this guide, researchers can effectively harness the advantageous properties of the dicyclopropyl group to design and develop safer and more effective therapeutics.

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